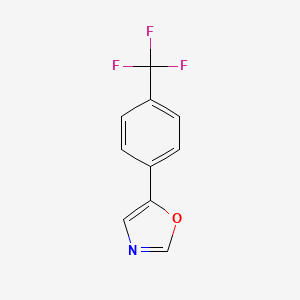

5-(4-(Trifluoromethyl)phenyl)oxazole

描述

Significance of the Oxazole (B20620) Heterocyclic Core in Organic and Fluorine Chemistry

The oxazole nucleus is a cornerstone in heterocyclic chemistry, offering a versatile scaffold for constructing complex molecules. ijpsonline.com Its derivatives are the subject of extensive research due to their presence in a wide array of pharmacologically active compounds and their utility as synthetic intermediates. nih.gov The unique arrangement of heteroatoms in the oxazole ring imparts specific chemical characteristics that make it a valuable component in both organic and fluorine chemistry.

The oxazole ring is an aromatic system, fulfilling Hückel's rule with a planar structure and six delocalized π-electrons. oxfordsciencetrove.com However, its aromaticity is considered to be modest, less than that of analogous sulfur-containing (thiazole) and nitrogen-containing (imidazole) heterocycles. wikipedia.orgresearchgate.net This reduced aromaticity is attributed to the high electronegativity of the oxygen atom, which leads to a less effective delocalization of its lone pair of electrons into the π-system. researchgate.net

The electronic structure of oxazole can be conceptualized as being derived from furan (B31954) by the replacement of a CH group with a pyridine-like nitrogen atom. oxfordsciencetrove.com This nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack compared to rings like furan or pyrrole. oxfordsciencetrove.com The reactivity of the oxazole ring is position-dependent:

Electrophilic aromatic substitution preferentially occurs at the C5 position, provided the ring is activated by electron-donating groups. wikipedia.orgkomorowski.edu.pl

Nucleophilic aromatic substitution is favored at the C2 position, especially if a good leaving group is present. wikipedia.orgkomorowski.edu.pl

Deprotonation is most facile at the C2 position. wikipedia.org

Oxazole is also a weak base, with the conjugate acid of the parent compound having a pKₐ of 0.8, significantly lower than that of imidazole (B134444) (pKₐ = 7.0). wikipedia.orguomustansiriyah.edu.iq This weak basicity is a consequence of the electron-withdrawing nature of the oxygen atom and the pyridine-like nitrogen.

Table 1: Comparative Properties of 1,3-Azole Heterocyclic Cores

| Property | Oxazole | Thiazole | Imidazole |

| Structure | Contains O and N | Contains S and N | Contains two N atoms |

| Conjugate Acid pKₐ | 0.8 wikipedia.orguomustansiriyah.edu.iq | 2.5 uomustansiriyah.edu.iq | 7.0 wikipedia.orguomustansiriyah.edu.iq |

| Aromaticity Order | Least Aromatic researchgate.net | More Aromatic researchgate.net | Intermediate Aromaticity researchgate.net |

| Reactivity to Electrophiles | Least Reactive oxfordsciencetrove.com | Intermediate Reactivity | Most Reactive |

| Preferred Site of Electrophilic Attack | C5 komorowski.edu.pl | C5 komorowski.edu.pl | C4 / C5 |

The oxazole scaffold holds a strategic position in contemporary chemical research, primarily driven by its prevalence in medicinal chemistry. ijpsonline.com The ring system is a key structural component in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an effective pharmacophore for interacting with biological targets.

Furthermore, oxazoles serve as crucial synthetic intermediates. For instance, Diels-Alder reactions using oxazoles as dienes provide a well-established route to pyridines, a core structure in many pharmaceuticals and natural products, including Vitamin B6. wikipedia.org The development of synthetic methodologies like the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis has made a wide variety of substituted oxazoles readily accessible for further chemical exploration. nih.govijpsonline.com

Role of the Trifluoromethylphenyl Moiety in Modulating Molecular Properties and Reactivity

The introduction of a trifluoromethylphenyl group onto a molecular scaffold is a common strategy in drug design and materials science to fine-tune physicochemical properties. wikipedia.orgmdpi.com The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of steric and electronic effects that can dramatically alter a molecule's behavior.

The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This property stems from the high electronegativity of the three fluorine atoms, which pull electron density away from the attached aromatic ring primarily through a strong inductive effect (-I effect). nih.gov This has several key consequences:

Reactivity: It deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. nih.gov

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule. It has a Hansch lipophilicity parameter (π) of +0.88, indicating its preference for nonpolar environments. mdpi.com This can enhance a molecule's ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com

Binding Interactions: The electronic perturbation caused by the CF₃ group can alter interactions with biological targets, potentially improving binding affinity and selectivity. mdpi.com It is often used as a bioisostere for other groups like chlorine or methyl to optimize these interactions. wikipedia.orgmdpi.com

Table 2: Comparison of Physicochemical Properties of Phenyl Substituents

| Property | Hydrogen (-H) | Methyl (-CH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |

| van der Waals Radius (Å) | 1.20 | ~2.00 | 1.75 | ~2.70 |

| Hansch Lipophilicity Parameter (π) | 0.00 | +0.56 | +0.71 | +0.88 mdpi.com |

| Electronic Effect | Neutral | Weakly Electron-Donating | Weakly Deactivating (Inductive) | Strongly Electron-Withdrawing (Inductive) nih.gov |

| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | Stable | Very Stable mdpi.com |

The position of the CF₃ group on the phenyl ring—ortho, meta, or para—is critical, as it dictates the interplay of steric and electronic effects, leading to different chemical and biological properties.

Para-Position: As in 5-(4-(trifluoromethyl)phenyl)oxazole, a para-CF₃ group exerts its strong electron-withdrawing inductive effect across the entire ring system without significant steric hindrance to the point of attachment. This position is frequently chosen to maximize the electronic impact on a distal functional group while modifying lipophilicity and blocking a potential site of metabolism. nih.gov

Meta-Position: A CF₃ group in the meta-position also exerts a powerful inductive effect. In electrophilic aromatic substitution reactions, the CF₃ group is a strong meta-director due to its deactivating nature. rsc.org

Ortho-Position: An ortho-CF₃ group introduces significant steric bulk in addition to its strong inductive effect. rsc.orgnih.gov This can force adjacent functional groups out of planarity, altering conjugation and reactivity. In some cases, ortho-CF₃ groups can quench reactivity by sterically blocking a reaction center. nih.gov The proximity of the fluorine atoms can also lead to through-space electronic interactions. rsc.org

The differential impact of positional isomerism is crucial in drug design, where subtle changes in the location of a CF₃ group can lead to dramatic differences in binding affinity and pharmacological profile. researchgate.net

Contextualization of this compound within Substituted Oxazole Landscapes

This compound is a member of the broad class of 2,5-diaryl and 5-aryl substituted oxazoles. The synthesis of such compounds can often be achieved through methods like the Van Leusen reaction, which couples an aldehyde (in this case, 4-(trifluoromethyl)benzaldehyde) with tosylmethylisocyanide (TosMIC) to form the 5-substituted oxazole ring. nih.gov

Within the landscape of substituted oxazoles, the specific combination of a phenyl group at the C5 position and a trifluoromethyl group at the para-position of that phenyl ring suggests a molecule designed to leverage specific properties. Research on related structures provides context for its potential utility. For example, pyrazole (B372694) derivatives bearing N-(trifluoromethyl)phenyl substituents have shown potent activity against drug-resistant bacteria. nih.gov Similarly, other compounds with 3,5-bis(trifluoromethyl)phenyl groups have also been investigated as potent antibacterial agents. nih.govmdpi.com

The structure of this compound combines the biologically relevant oxazole scaffold with a phenyl ring that is metabolically stabilized and highly lipophilic due to the para-CF₃ group. This design strategy is common in the development of therapeutic agents, where the oxazole core provides a key interaction framework and the substituted phenyl ring optimizes pharmacokinetic properties such as membrane permeability and resistance to metabolic breakdown.

Structure

3D Structure

属性

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLRTWJIGOPGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533377 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87150-14-9 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Trifluoromethyl Phenyl Oxazole and Analogues

Established Synthetic Pathways for Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a well-established field in organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. These methods can be broadly categorized into multi-step sequences and more efficient one-pot approaches.

Multi-step Reaction Sequences for Substituted Oxazoles

Multi-step syntheses offer a high degree of control over the substitution pattern of the final oxazole product. A cornerstone in this area is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.compharmaguideline.com This reaction is catalyzed by dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.orgpharmaguideline.com The requisite α-acylamino ketone precursor for the synthesis of 5-(4-(trifluoromethyl)phenyl)oxazole would be an N-acyl derivative of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone. This intermediate can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

Another classical multi-step approach involves the reaction of α-haloketones with primary amides. pharmaguideline.com In the context of the target molecule, this would entail the reaction of a 2-halo-1-(4-(trifluoromethyl)phenyl)ethanone with a suitable primary amide.

One-Pot Synthetic Approaches to Oxazole Derivatives

One-pot syntheses have gained favor due to their operational simplicity and improved efficiency. The van Leusen oxazole synthesis is a prominent one-pot method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govmdpi.comwikipedia.orgorganic-chemistry.org This reaction allows for the formation of 5-substituted oxazoles from aldehydes. mdpi.comwikipedia.orgorganic-chemistry.org For the synthesis of this compound, the reaction would involve the condensation of 4-(trifluoromethyl)benzaldehyde (B58038) with TosMIC in the presence of a base. A notable advantage of this method is the enhanced reactivity of aromatic aldehydes bearing electron-withdrawing groups, such as the trifluoromethyl group, which can facilitate the reaction. nih.gov

Recent advancements have also led to the development of one-pot tandem oxidative cyclization reactions. For instance, a practical and simple synthesis of 2,5-disubstituted oxazoles has been achieved via an iodine-catalyzed tandem process starting from readily available aromatic aldehydes.

Catalytic Strategies in the Formation of Oxazoles Bearing Trifluoromethylphenyl Groups

Catalysis offers a powerful tool for the efficient and selective synthesis of complex organic molecules. Both transition metal-catalyzed and metal-free or organocatalytic strategies have been successfully employed in the formation of oxazoles.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Cobalt)

Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of oxazole rings and to introduce substituents.

A highly effective method for the synthesis of 5-aryloxazoles is the palladium-catalyzed direct C-5 arylation of the oxazole core. organic-chemistry.orgnih.gov This approach allows for the direct coupling of oxazole with an aryl halide or triflate. To synthesize this compound, this would involve the reaction of oxazole with a 4-(trifluoromethyl)phenyl halide (e.g., bromide or iodide) or triflate in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of this reaction can be controlled by the choice of solvent and ligands, with polar solvents generally favoring C-5 arylation. organic-chemistry.orgnih.gov

Copper-catalyzed reactions have also proven valuable in oxazole synthesis. For instance, copper catalysts can be employed in the cyclization of precursors containing trifluoromethyl groups. rsc.org While specific examples for the direct synthesis of this compound are not abundant, copper-catalyzed methods for the formation of trifluoromethyl-substituted heterocycles are well-documented and represent a promising avenue for further exploration. rsc.orgnih.gov

| Catalyst | Reactants | Key Features |

| Palladium | Oxazole, 4-(Trifluoromethyl)phenyl halide/triflate | Direct C-5 arylation, high regioselectivity. organic-chemistry.orgnih.gov |

| Copper | Various precursors | Useful for cyclizations involving trifluoromethylated substrates. rsc.orgnih.gov |

Metal-Free and Organocatalytic Methodologies

In line with the principles of green chemistry, metal-free and organocatalytic approaches to oxazole synthesis have gained increasing attention. These methods avoid the use of potentially toxic and expensive heavy metals.

Iodine-catalyzed reactions, as mentioned earlier, provide a metal-free pathway for the tandem oxidative cyclization to form oxazoles. Furthermore, various organocatalytic methods are being developed for the construction of heterocyclic rings, which could be adapted for the synthesis of the target molecule.

Introduction of the Trifluoromethylphenyl Moiety in Oxazole Synthesis

The introduction of the 4-(trifluoromethyl)phenyl group can be achieved either by starting with a precursor already containing this moiety or by functionalizing the oxazole ring at a later stage.

As discussed in the context of the van Leusen synthesis, 4-(trifluoromethyl)benzaldehyde serves as a direct precursor to introduce the desired group at the 5-position of the oxazole ring. nih.govmdpi.com This aldehyde is commercially available or can be synthesized through established methods.

For the Robinson-Gabriel pathway, the synthesis would commence with a ketone bearing the 4-(trifluoromethyl)phenyl group, such as 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone or its derivatives. wikipedia.orgsynarchive.com

Alternatively, the palladium-catalyzed direct C-5 arylation of a pre-formed oxazole ring with a suitable 4-(trifluoromethyl)phenylating agent, such as 4-(trifluoromethyl)phenylboronic acid or its derivatives in a Suzuki-type coupling, or with 4-(trifluoromethyl)phenyl halides in a direct arylation reaction, represents a powerful and convergent strategy. organic-chemistry.orgnih.gov

| Method | Precursor/Reagent | Position of Introduction |

| van Leusen Synthesis | 4-(Trifluoromethyl)benzaldehyde | C5 |

| Robinson-Gabriel Synthesis | 2-Acylamino-1-(4-(trifluoromethyl)phenyl)ethanone | C5 |

| Palladium-Catalyzed C-H Arylation | Oxazole and a 4-(trifluoromethyl)phenyl source | C5 |

Regioselective Control in the Synthesis of Substituted Oxazoles

Regioselective control is fundamental in the synthesis of substituted oxazoles, determining the specific position of functional groups on the oxazole ring. The reactivity of the oxazole ring varies by position, with deprotonation often occurring at the C2 position, while electrophilic aromatic substitution typically takes place at C5. wikipedia.org Methodologies that can selectively target these and other positions are crucial for the efficient synthesis of complex oxazole derivatives.

Achieving functionalization at specific positions of the oxazole ring is often accomplished through directed C-H activation or by using pre-functionalized starting materials where a directing group guides the reaction to a particular site.

Palladium-catalyzed direct C-H arylation is a powerful tool for this purpose, with regioselectivity being finely tuned by the choice of ligands and solvents. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed C-5 arylation of oxazoles can be favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents when using task-specific phosphine (B1218219) ligands. organic-chemistry.org A phosphine-free palladium catalyst system, such as Pd(acac)₂, combined with a cesium carbonate base can selectively yield C2-arylated oxazoles. researchgate.net Copper(I)-catalyzed direct arylation has also been employed, particularly for the C2-arylation of 5-arylated oxazoles using aryl iodides. nih.gov

Another strategy involves the directed metallation of the oxazole ring. The C2-magnesation of oxazole can be achieved, but the resulting intermediate is often in equilibrium with a ring-opened isonitrile tautomer. nih.gov A more specific approach for C5-functionalization involves the deprotonation of a pre-functionalized oxazole. For example, 2-(methylthio)oxazole (B1600053) can be readily deprotonated at the C5 position using n-butyllithium (n-BuLi) in the presence of TMEDA (tetramethylethylenediamine). acs.org The resulting organometallic intermediate reacts efficiently with various electrophiles, including aldehydes, to introduce a substituent at the C5 position. acs.org Subsequent reductive removal of the methylthio group yields the desired 5-monosubstituted oxazole. acs.org

| Target Position | Methodology | Key Reagents/Catalysts | Controlling Factors | Reference |

|---|---|---|---|---|

| C5 | Palladium-Catalyzed Direct Arylation | Palladium catalyst, task-specific phosphine ligands | Polar solvents | organic-chemistry.org |

| C2 | Palladium-Catalyzed Direct Arylation | Palladium catalyst, task-specific phosphine ligands | Nonpolar solvents | organic-chemistry.org |

| C2 | Phosphine-Free Pd-Catalyzed Arylation | Pd(acac)₂ / Cs₂CO₃ | Catalyst/base system | researchgate.net |

| C2 | Copper-Catalyzed Direct Arylation | Cu(I) catalyst, triphenylphosphine | Used with 5-substituted oxazoles | nih.gov |

| C5 | Directed Deprotonation/Alkylation | 2-(methylthio)oxazole, n-BuLi/TMEDA | Use of a directing/activating group (MeS) | acs.org |

The synthesis of oxazoles can often lead to a mixture of positional isomers, making control over the product distribution a significant challenge. The choice of synthetic route is the primary determinant of which isomers are formed. For example, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) can be used to generate specific regioisomers of 1,2-oxazoles (isoxazoles), highlighting how precursor structure dictates the final substitution pattern. beilstein-journals.orgnih.gov

In the context of 1,3-oxazoles, classic methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, typically yield 2,5-disubstituted oxazoles. ijpsonline.comresearchgate.net The Fischer oxazole synthesis from cyanohydrins and aldehydes also produces 2,5-disubstituted products. ijpsonline.comresearchgate.net In contrast, the van Leusen synthesis, reacting an aldehyde with tosylmethyl isocyanide (TosMIC), is a well-established method for producing 5-substituted oxazoles. ijpsonline.comnih.gov

Controlling the formation of, for instance, a 2,4-disubstituted versus a 2,5-disubstituted oxazole requires selecting a synthetic pathway that builds the ring in a specific orientation. Copper(II) triflate has been used as a catalyst for coupling α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. ijpsonline.comtandfonline.com The development of C-N coupling reactions for iodo-oxazole regioisomers with other heterocycles also demonstrates a strategy to build more complex structures from specific, pre-formed oxazole isomers. researchgate.net By carefully choosing the starting materials and reaction sequence, chemists can control the isomeric product distribution and selectively synthesize the desired oxazole derivative.

Green Chemistry Approaches in the Synthesis of Oxazole Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for synthesizing oxazole derivatives. ijpsonline.comijpsonline.com These approaches aim to reduce the use of hazardous substances, minimize waste, lower energy consumption, and improve reaction efficiency compared to conventional methods. ijpsonline.com

Microwave-assisted synthesis has emerged as a prominent green technique. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles. ijpsonline.com For instance, a microwave-assisted van Leusen synthesis has been reported for the efficient production of 5-aryl-1,3-oxazoles. nih.gov

Ultrasound-mediated synthesis , or sonochemistry, is another effective green approach. researchgate.net The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This method is noted for its energy efficiency and potential to alter product distributions in some cases. researchgate.net

The use of alternative solvents and catalysts is a cornerstone of green oxazole synthesis. Ionic liquids, which have low vapor pressure and can absorb microwave energy efficiently, have been used as recyclable reaction media for syntheses like the van Leusen reaction. ijpsonline.comnih.gov Deep-eutectic solvents also represent a greener alternative to traditional volatile organic solvents. ijpsonline.com Furthermore, the development of catalyst- and additive-free reactions, such as certain photochemical transformations, contributes to more sustainable synthetic routes. organic-chemistry.org

Electrochemical synthesis offers a novel and sustainable pathway to oxazoles. A direct electrochemical phosphine-mediated cycloaddition of carboxylic acids has been developed, which avoids the need for transition metals and toxic chemical oxidants, representing a significant advancement in green synthesis. rsc.org

| Green Approach | Principle | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating using microwave energy | Reduced reaction times, higher yields, increased purity | Microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles | ijpsonline.comnih.gov |

| Sonochemistry (Ultrasound) | Acoustic cavitation enhances chemical reactivity | Improved reaction efficiency, energy conservation, cost-effectiveness | Greening of N- and O-azole synthesis | ijpsonline.comresearchgate.net |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents | Reduced use of volatile organic compounds (VOCs), catalyst/solvent recycling | One-pot van Leusen synthesis | ijpsonline.com |

| Electrochemical Synthesis | Using electricity to drive chemical reactions | Avoids transition metals and toxic oxidants, sustainable | Phosphine-mediated deoxygenative [3+2] cycloaddition | rsc.org |

Chemical Reactivity and Transformations of 5 4 Trifluoromethyl Phenyl Oxazole

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) on the phenyl ring of 5-(4-(trifluoromethyl)phenyl)oxazole is governed by the directing effects of the two substituents: the oxazole (B20620) ring at position C-1 and the trifluoromethyl group at position C-4.

The trifluoromethyl (-CF3) group is a powerful deactivating group due to its strong negative inductive effect (-I). This effect withdraws electron density from the phenyl ring, making it less susceptible to attack by electrophiles compared to benzene (B151609). Consequently, harsher reaction conditions are typically required. The -CF3 group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C-3 and C-5).

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3/H2SO4 | 5-(3-Nitro-4-(trifluoromethyl)phenyl)oxazole |

| Halogenation | Br2/FeBr3 | 5-(3-Bromo-4-(trifluoromethyl)phenyl)oxazole |

| Friedel-Crafts | RCOCl/AlCl3 | Reaction is unlikely due to strong deactivation |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Reactions Involving the Oxazole Core

The oxazole ring is an electron-rich heterocycle, which generally makes it resistant to nucleophilic substitution. thepharmajournal.com Such reactions are uncommon and typically require the presence of a good leaving group on the ring. wikipedia.org Instead, nucleophilic attack on the oxazole core often leads to ring-opening reactions. wikipedia.org

The order of reactivity for nucleophilic attack on the unsubstituted oxazole ring is C-2 > C-5 > C-4. brainly.in The presence of the electron-withdrawing 4-(trifluoromethyl)phenyl group at the C-5 position is expected to further decrease the electron density of the entire heterocyclic system, potentially making it more susceptible to nucleophilic attack, particularly at the C-2 position. However, this increased susceptibility may also facilitate ring cleavage. For instance, strong bases can deprotonate the C-2 position, leading to a ring-opened isonitrile intermediate. wikipedia.org

Transformations and Functionalization of the Trifluoromethyl Group

The trifluoromethyl group is known for its high thermal and chemical stability. nih.gov However, under specific and often harsh conditions, it can undergo transformations.

One of the primary transformations is the hydrolysis of the -CF3 group to a carboxylic acid (-COOH) group. This reaction typically requires severe conditions, such as treatment with fuming sulfuric acid (oleum), sometimes in the presence of boric acid. nih.govsemanticscholar.org This method provides a synthetic route to convert trifluoromethylarenes into the corresponding benzoic acids.

Another avenue for functionalization involves the selective activation of a single C-F bond. nii.ac.jp This is challenging because cleavage of the first C-F bond can facilitate the cleavage of the subsequent ones. nii.ac.jp Modern synthetic methods have been developed to address this, utilizing Lewis acids or electrochemical approaches. rsc.orgresearchgate.net For example, Lewis acids like aluminum chloride (AlCl3) can promote the single activation of a C-F bond, allowing for the introduction of various nucleophiles. nii.ac.jp Catalytic methods using ytterbium triflate have also been employed for the thiolation and azidation of a single C-F bond in trifluoromethylarenes that are assisted by an ortho-silyl group. nih.gov

| Transformation | Typical Reagents/Conditions | Product Functional Group | Reference |

| Hydrolysis | Fuming H2SO4, H3BO3 | Carboxylic Acid (-COOH) | nih.govsemanticscholar.org |

| Trihydrodefluorination | Electrochemical methods, silyl (B83357) cations | Methyl (-CH3) | rsc.orgresearchgate.net |

| Single C-F Thiolation | Ytterbium triflate, ortho-silyl assist | -CF2SR | nih.gov |

| Single C-F Azidation | Ytterbium triflate, ortho-silyl assist | -CF2N3 | nih.gov |

Reactivity at Specific Positions of the Oxazole Ring (e.g., C-4, C-5)

The reactivity of the C-H bonds on the oxazole ring is position-dependent. The order of acidity for the protons on an unsubstituted oxazole ring is C-2 > C-5 > C-4. thepharmajournal.com

C-2 Position : This is the most acidic position on the oxazole ring. wikipedia.org It can be deprotonated by strong bases like organolithium reagents (e.g., n-butyllithium). The resulting 2-lithio-oxazole can react with various electrophiles, although it exists in equilibrium with a ring-opened isonitrile form. wikipedia.org Direct arylation of 5-arylated oxazoles has been achieved at the C-2 position using copper(I) or palladium catalysis, which may proceed through a proton-metal exchange at this most acidic site. nih.gov

C-4 Position : In 5-substituted oxazoles like the title compound, the C-4 position is a potential site for electrophilic attack, although the oxazole ring generally requires activation by electron-donating groups for electrophilic substitution to occur readily. thepharmajournal.comwikipedia.org Given the deactivating influence of the 4-(trifluoromethyl)phenyl group, electrophilic substitution directly on the oxazole ring at C-4 would be challenging.

C-5 Position : This position is the most reactive towards electrophiles in an unsubstituted oxazole. thepharmajournal.comwikipedia.org In the title compound, this position is already substituted with the 4-(trifluoromethyl)phenyl group.

Ring-Opening and Rearrangement Mechanisms in Oxazole Systems

The oxazole ring can undergo several types of rearrangement and ring-opening reactions, often initiated by photochemical or basic conditions.

Oxazoles can undergo significant photorearrangements upon irradiation. The photolysis of phenyl-substituted oxazoles can lead to isomerization. For example, irradiation of 2-phenyloxazole (B1349099) has been shown to yield 4-phenyloxazole. These transformations are thought to proceed through bicyclic intermediates or a ring-contraction-ring-expansion sequence involving azirine intermediates.

A related and well-studied reaction is the photoisomerization of isoxazoles to oxazoles. researchgate.net This reaction is believed to proceed through the formation of a transient 2H-azirine intermediate, which then rearranges to the corresponding oxazole. This pathway highlights the photochemical relationship between these two classes of isomers.

As mentioned previously, strong bases can induce the ring-opening of the oxazole core. The process is initiated by the deprotonation of the most acidic proton, which is at the C-2 position. wikipedia.org The resulting 2-anion is in equilibrium with a valence tautomer, an enolate-isonitrile. wikipedia.org This ring-opened intermediate can be trapped by electrophiles or undergo other transformations, representing a key decomposition pathway for oxazoles under basic conditions. Similarly, base-catalyzed hydrolysis of related oxazol-5(4H)-ones is a well-documented ring-opening reaction. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within the molecule. For 5-(4-(trifluoromethyl)phenyl)oxazole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be utilized to confirm its structure.

Proton (¹H) NMR Spectral Analysis and Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The protons on the phenyl ring would typically appear as a set of doublets due to their ortho- and meta-coupling, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the oxazole (B20620) ring, specifically at the C2 and C4 positions, would also exhibit characteristic chemical shifts and coupling patterns, confirming the substitution pattern of the heterocyclic ring.

Expected ¹H NMR Data: A detailed table of expected chemical shifts (δ) and coupling constants (J) would be presented here based on experimental data.

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the entire carbon framework. Key signals would include those for the trifluoromethyl carbon, the carbons of the phenyl ring, and the carbons of the oxazole ring (C2, C4, and C5). The chemical shifts would be indicative of their electronic environments.

Expected ¹³C NMR Data: A comprehensive table listing the chemical shifts (δ) for each carbon atom would be included here upon availability of spectral data.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, this analysis would show a single, sharp signal characteristic of the trifluoromethyl (CF₃) group. The chemical shift of this signal is a key identifier for the electronic environment of the CF₃ group attached to the phenyl ring.

Expected ¹⁹F NMR Data: The specific chemical shift (δ) for the trifluoromethyl group would be reported in a table here.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or five decimal places. This high-precision measurement allows for the unambiguous determination of the molecular formula of this compound, confirming its elemental composition (C₁₀H₆F₃NO).

Expected HRMS Data: A table showing the calculated and found exact mass for the molecular ion ([M+H]⁺ or [M]⁺) would be presented here.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is invaluable for analyzing the purity of a synthesized compound and identifying any byproducts or unreacted starting materials in a reaction mixture. An analysis of a sample containing this compound would show a distinct peak at a specific retention time, with the corresponding mass spectrum confirming the identity of the compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Specific experimental IR spectroscopic data for this compound, detailing its characteristic vibrational modes and functional group absorptions, is not available in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Photophysical Properties

Published research detailing the UV-Vis absorption spectrum, electronic transitions (such as π→π* and n→π*), and other photophysical properties (e.g., molar absorptivity, fluorescence) of this compound could not be located.

X-ray Crystallography for Solid-State Molecular Architecture

There are no available crystallographic studies for this compound in the scientific literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed solid-state molecular structure cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational methods can map out the energetic landscape of chemical reactions.

Catalyst-Substrate Interactions in Catalytic Systems

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of catalyzed reactions involving oxazole (B20620) derivatives. While specific studies focusing solely on 5-(4-(Trifluoromethyl)phenyl)oxazole in catalytic systems are not extensively detailed in the reviewed literature, general principles of catalyst-substrate interactions for similar heterocyclic compounds can be inferred.

Theoretical models of catalytic syntheses, for instance, the formation of related nitrogen-containing heterocycles, highlight the role of catalysts in lowering the energy barriers of reaction pathways. researchgate.net In such systems, the catalyst, often a metal chloride or oxide, interacts with the substrate to facilitate key reaction steps like chlorination, amination, or cyclization. researchgate.net The interaction typically involves the formation of an intermediate complex where the catalyst activates the substrate, making it more susceptible to nucleophilic or electrophilic attack. The energy profile of the entire catalytic cycle, including the formation and dissociation of intermediates, can be mapped out to understand the efficiency of the catalyst. researchgate.net For a molecule like this compound, the nitrogen and oxygen atoms of the oxazole ring would be key sites for interaction with a catalyst, influencing the electronic distribution and reactivity of the molecule.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A strong correlation between theoretically predicted and experimentally determined spectroscopic data is a hallmark of the successful application of computational chemistry. For compounds structurally related to this compound, such as 3-[4-(Trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- researchgate.netejournal.bydioxepino[5,6-d] researchgate.netnih.govoxazole, DFT calculations have been shown to provide excellent agreement with experimental findings. ejournal.by

Theoretical calculations are commonly performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to simulate molecular structures and predict spectroscopic parameters. ejournal.byajchem-a.com

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Structurally Similar Trifluoromethylphenyl Oxazole Derivative ejournal.by

| Spectroscopic Parameter | Experimental Value | Theoretical (Calculated) Value |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aromatic Protons | 7.50 - 7.80 | 7.45 - 7.75 |

| Oxazole Ring Proton | 8.10 | 8.05 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| CF₃ Carbon | 124.5 | 124.0 |

| Aromatic Carbons | 125.0 - 132.0 | 124.8 - 131.5 |

| Oxazole Ring Carbons | 150.0 - 160.0 | 149.5 - 159.0 |

| FT-IR Vibrational Frequencies (cm⁻¹) | ||

| C-H Stretching (Aromatic) | 3050 - 3100 | 3045 - 3095 |

| C=N Stretching (Oxazole) | 1620 | 1615 |

| C-F Stretching (CF₃) | 1325 | 1320 |

Note: The data presented is for a structurally related compound and serves as an illustrative example of the correlation between experimental and theoretical values.

The close agreement observed in these studies validates the computational models and allows for the confident assignment of spectral features. ejournal.byajchem-a.com This predictive power is invaluable for characterizing new compounds and understanding their electronic structure.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Analysis of Potential Binding Modes with Macromolecular Receptors

Molecular docking simulations of various oxazole and isoxazole (B147169) derivatives have revealed key insights into their binding modes with different macromolecular receptors. nih.govresearchgate.net For instance, in studies involving anticancer targets, these compounds often position themselves within the active site of the receptor, forming specific interactions with key amino acid residues. nih.gov

The binding mode is dictated by a combination of factors including the shape of the ligand and the binding pocket, as well as the chemical complementarity between them. The trifluoromethylphenyl group of this compound is likely to engage in hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding or π-π stacking interactions. For example, docking studies of similar heterocyclic compounds have shown interactions with residues such as Gln72 and His73 in the MDM2 receptor. jocpr.com The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions. nih.gov

Energetic Aspects of Molecular Recognition

The stability of a ligand-receptor complex is quantified by its binding energy, a key parameter in molecular recognition. Molecular docking programs calculate this energy by considering various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.

Table 2: Illustrative Binding Energies of Heterocyclic Compounds with Biological Targets from Molecular Docking Studies

| Compound Type | Target Protein | Binding Energy (kcal/mol) |

| Isoxazole Derivative | Peroxiredoxin 1 (PRDX1) | -8.5 |

| 1,3,4-Oxadiazole Derivative | Caspase-3 | -7.2 |

| Triazole Derivative | MDM2 | -9.8 |

Note: These values are illustrative and derived from studies on similar heterocyclic compounds to demonstrate the typical range of binding energies.

Advanced Applications of 5 4 Trifluoromethyl Phenyl Oxazole in Materials Science and Chemical Biology

The unique structural characteristics of 5-(4-(trifluoromethyl)phenyl)oxazole, which combines a heterocyclic oxazole (B20620) ring with a phenyl group substituted by a strongly electron-withdrawing trifluoromethyl moiety, have positioned it as a valuable building block in both materials science and medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole core acts as a versatile scaffold for constructing complex molecular architectures. These features contribute to its advanced applications, ranging from the development of novel photophysical materials to the design of biologically active agents.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-(Trifluoromethyl)phenyl)oxazole, and how are reaction conditions optimized?

- Methodological Answer : Common synthetic approaches involve multicomponent reactions (MCRs) or stepwise functionalization. For example, oxazole cores can be constructed via cyclization of pre-functionalized precursors, such as coupling trifluoromethylphenyl groups with oxazole-forming reagents (e.g., ethyl oxazole-4-carboxylate derivatives) . Optimization includes adjusting catalysts (e.g., metal catalysts for cross-coupling), temperature (80–120°C for cyclization), and solvent systems (polar aprotic solvents like DMF). Evidence from patent syntheses highlights the use of chloro- or fluorophenyl intermediates to introduce trifluoromethyl groups .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Infrared Spectroscopy (IR) : To confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ and oxazole ring vibrations near 1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 214.05 for C10H6F3NO) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm for phenyl groups) and trifluoromethyl coupling patterns .

Q. How can researchers ensure high purity during synthesis, and what standards are used?

- Methodological Answer : Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluents) and recrystallization (using ethanol/water mixtures). Purity is validated via HPLC (>95% by area normalization) . Commercial standards specify >95.0% purity by high-performance liquid chromatography (HPLC), with CAS RN 87150-14-9 as a reference .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity and stability of this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the oxazole ring. Computational studies (DFT calculations) show reduced electron density at the oxazole C2/C5 positions, validated by Hammett substituent constants (σₚ = 0.54 for CF₃) . Experimental data from SAR studies on analogous oxadiazoles demonstrate altered bioactivity due to enhanced lipophilicity (logP increases by ~1.2 units) .

Q. What strategies resolve contradictions in spectroscopic data for novel oxazole derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic effects (e.g., hindered rotation of the trifluoromethylphenyl group) .

- X-ray Crystallography : Resolves ambiguities by confirming bond lengths (e.g., C-O bond ~1.36 Å in oxazole) and dihedral angles (phenyl-oxazole plane ~15°) .

- 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish regioisomers .

Q. How can reaction yields be improved in multi-step syntheses of trifluoromethyl-containing oxazoles?

- Methodological Answer : Yield optimization involves:

- Protecting Group Strategies : Temporary protection of reactive sites (e.g., acetylating NH groups) to prevent side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl halide intermediates .

Q. What in vitro assays are suitable for evaluating the biological potential of this compound derivatives?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .

- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ for HepG2 cells) with structure-activity relationship (SAR) analysis of substituent effects .

- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition, Ki values) using purified enzyme isoforms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or crystallinity differences. Systematic approaches include:

- Solubility Parameter Calculations : Hansen solubility parameters (δD, δP, δH) predict optimal solvents (e.g., DMSO δ = 26.7 MPa¹/² vs. water δ = 47.8 MPa¹/²) .

- Powder X-ray Diffraction (PXRD) : Identifies polymorphic forms affecting solubility (e.g., amorphous vs. crystalline phases) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。